![molecular formula C11H17BrO2 B2867500 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 256954-28-6](/img/structure/B2867500.png)
5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid is a chemical compound with the molecular formula C11H17BrO2 . It is a derivative of bicyclo[3.3.1]nonane, a moiety that is predominant in many biologically active natural products . These derivatives are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Synthesis Analysis
The synthesis of bicyclo[3.3.1]nonane derivatives has been explored in various studies . For instance, Effenberger discovered an efficient route toward the synthesis of bicyclo[3.3.1]nonane ring systems through the reaction of 1-methoxy-1-cyclohexene and malonyl dichloride . This versatile methodology has been used by several research groups to achieve synthetic targets containing the bicyclic core .Molecular Structure Analysis
The crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives, including this compound, have been examined . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The two bromine atoms in the compound have significant halogen-halogen interactions .科学的研究の応用
Environmental Monitoring and Biomarker Development
Compounds structurally related to carboxylic acids, such as certain environmental contaminants and their metabolites, are often studied for their presence in environmental samples and biological fluids. For example, studies on the environmental exposure to plasticizers and the identification of their metabolites in human subjects can shed light on potential health risks and serve as biomarkers for exposure assessment (Silva et al., 2013).
Pharmacology and Therapeutics
Research into compounds with carboxylic acid functional groups often explores their pharmacological properties and potential therapeutic applications. For example, the study of novel compounds acting on serotonin receptors for the treatment of depression or anxiety illustrates the importance of structural studies in developing new drugs (Siwers et al., 1977).
Analytical Chemistry and Metabolite Identification
The identification and characterization of metabolites of dietary compounds or environmental toxins, such as those found in human urine following exposure, are critical for understanding metabolic pathways and potential health effects. Studies have used advanced analytical techniques to identify metabolites and assess their biological significance (Lindstedt & Steen, 1975).
Toxicology and Environmental Health
Research into the health effects of exposure to industrial chemicals and environmental pollutants often includes studies on compounds with carboxylic acid groups. Investigations into the reproductive and hematopoietic hazards of workers exposed to solvents containing halogenated compounds highlight the importance of understanding the toxicological profiles of these substances (Kim et al., 1996).
将来の方向性
The future directions in the research of 5-(Bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid and its derivatives could involve further exploration of their potential applications in asymmetric catalysis, anticancer therapies, and other areas . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and mechanisms of action in more detail.
作用機序
Target of Action
It is known that many derivatives of bicyclo[331]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Mode of Action
It is known that the hydrogen bonds in the starting bicyclononane diene diol and the weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure . The two bromine atoms in the compound have significant halogen – halogen interactions .
Action Environment
It is known that the impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .
特性
IUPAC Name |
5-(bromomethyl)bicyclo[3.3.1]nonane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrO2/c12-8-10-3-1-5-11(7-10,9(13)14)6-2-4-10/h1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMBPUJWFHQGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCC(C1)(C2)C(=O)O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2867417.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)
![Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate](/img/structure/B2867420.png)
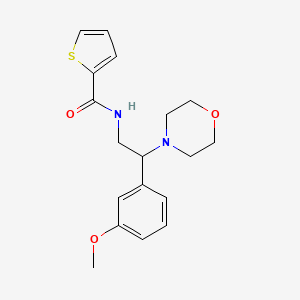
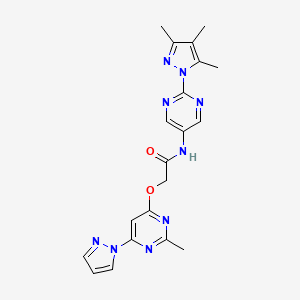
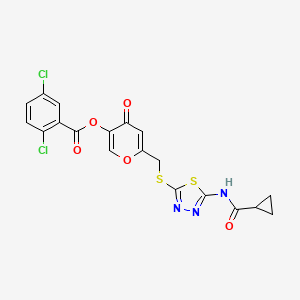

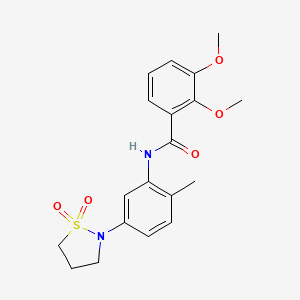
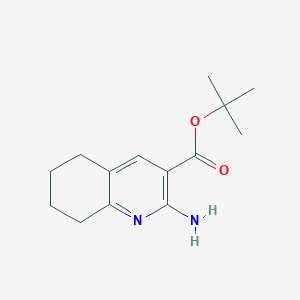
![[2-(Cyclohexyloxy)phenyl]amine hydrochloride](/img/structure/B2867436.png)

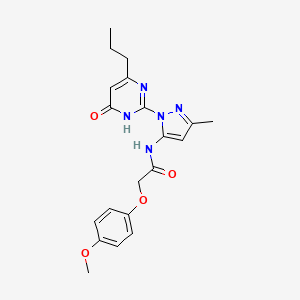
![Tert-butyl (2S)-2-[(3-formyl-1H-indole-6-carbonyl)amino]-3-phenylpropanoate](/img/structure/B2867440.png)